2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile
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Overview
Description
2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile typically involves the reaction of acylhydrazides with nitriles under specific conditions. One common method involves the cyclization of acylhydrazides with nitriles in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered chemical properties .
Scientific Research Applications
2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research has shown that oxadiazole derivatives possess anticancer, anti-inflammatory, and antiviral properties, making them candidates for drug development.
Mechanism of Action
The mechanism of action of 2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. For example, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II. These interactions can lead to the inhibition of cell proliferation and induce apoptosis in cancer cells. Additionally, the compound may interact with nucleic acids and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole derivative with similar chemical properties but different biological activities.
1,3,4-Oxadiazole: A closely related compound with a different substitution pattern on the oxadiazole ring.
2-(1,2,4-Oxadiazol-5-yl)aniline: A derivative with an aniline group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-((1,3,4-Oxadiazol-2-yl)oxy)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H3N3O2 |
---|---|
Molecular Weight |
125.09 g/mol |
IUPAC Name |
2-(1,3,4-oxadiazol-2-yloxy)acetonitrile |
InChI |
InChI=1S/C4H3N3O2/c5-1-2-8-4-7-6-3-9-4/h3H,2H2 |
InChI Key |
BPPGYBAWLCOZTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(O1)OCC#N |
Origin of Product |
United States |
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